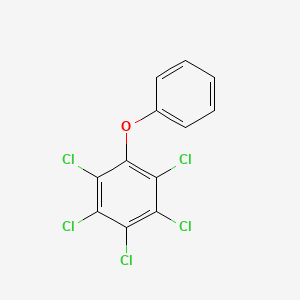
9-(p-Aminostyryl)acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(p-Aminostyryl)acridine is a derivative of acridine, a heterocyclic aromatic organic compound. Acridine derivatives are known for their broad range of biological activities and applications in various fields such as chemistry, biology, and medicine. The compound this compound is particularly notable for its unique structure, which includes an acridine core with a p-aminostyryl substituent. This structure imparts specific chemical and biological properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(p-Aminostyryl)acridine typically involves the condensation of 9-aminoacridine with p-nitrostyrene, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 9-(p-Aminostyryl)acridine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The acridine core can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Palladium on carbon (Pd/C) under hydrogen atmosphere is commonly used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be employed.
Major Products: The major products formed from these reactions include various substituted acridines and their derivatives, which can have different biological and chemical properties .
Scientific Research Applications
9-(p-Aminostyryl)acridine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye and a probe for studying molecular interactions.
Biology: Employed in the study of DNA intercalation and as a marker for cellular imaging.
Mechanism of Action
The mechanism of action of 9-(p-Aminostyryl)acridine primarily involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of the DNA molecule. This can inhibit the activity of enzymes such as topoisomerase, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism is particularly relevant in the context of its anticancer properties .
Comparison with Similar Compounds
9-Aminoacridine: Known for its antibacterial and anticancer properties.
Amsacrine: A clinically used anticancer drug that also intercalates with DNA and inhibits topoisomerase.
Proflavine: Another acridine derivative with antibacterial properties.
Uniqueness: 9-(p-Aminostyryl)acridine is unique due to its specific p-aminostyryl substituent, which imparts distinct chemical and biological properties. This makes it particularly useful in applications requiring specific interactions with DNA and other biomolecules .
Properties
CAS No. |
23045-49-0 |
|---|---|
Molecular Formula |
C21H16N2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
4-[(E)-2-acridin-9-ylethenyl]aniline |
InChI |
InChI=1S/C21H16N2/c22-16-12-9-15(10-13-16)11-14-17-18-5-1-3-7-20(18)23-21-8-4-2-6-19(17)21/h1-14H,22H2/b14-11+ |
InChI Key |
KIYQJAYCIBPURM-SDNWHVSQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)/C=C/C4=CC=C(C=C4)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C=CC4=CC=C(C=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


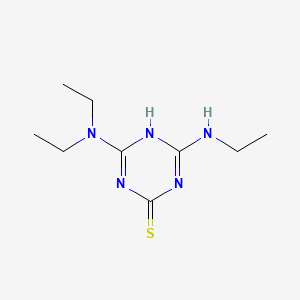
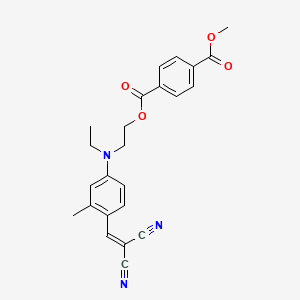
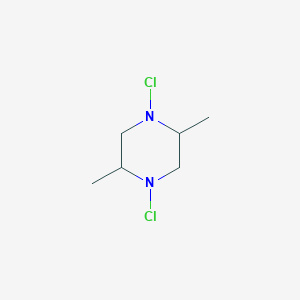
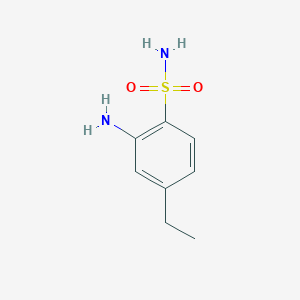
![N-[bis(3-phenylpyridin-2-yl)methylidene]hydroxylamine](/img/structure/B13821421.png)
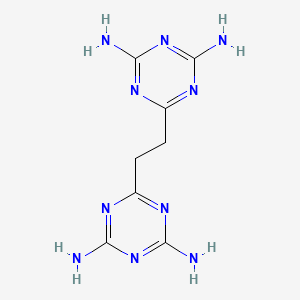
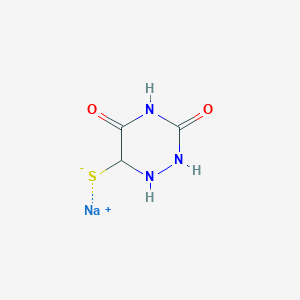
![(E)-N-hydroxy-3-[1-methyl-3-(2-phenylacetyl)pyrrol-2-yl]prop-2-enamide](/img/structure/B13821437.png)
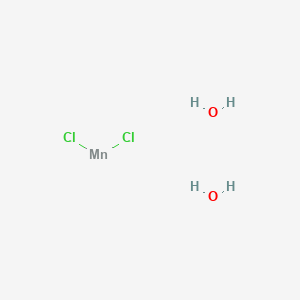
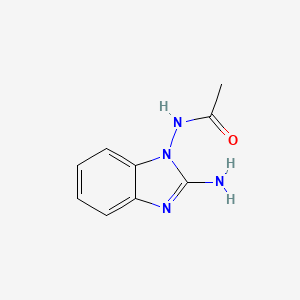
![2-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]propanedinitrile](/img/structure/B13821448.png)
![1-[1,1-Difluoro-2-phenyl-ethyl-2-at-(tetramethylammonium)]-4-dimethylamino-pyridinium triflate](/img/structure/B13821458.png)
![ethyl 2-methyl-5-[(phenylcarbonyl)oxy]-1-({2-[(phenylcarbonyl)oxy]ethoxy}methyl)-1H-indole-3-carboxylate](/img/structure/B13821464.png)
